Home > Products > Screening Compounds P32353 > imidazo[1,2-a]pyrimidine-3-sulfonamide
imidazo[1,2-a]pyrimidine-3-sulfonamide - 2703774-57-4

imidazo[1,2-a]pyrimidine-3-sulfonamide

Catalog Number: EVT-6333540
CAS Number: 2703774-57-4
Molecular Formula: C6H6N4O2S
Molecular Weight: 198.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Imidazo[1,2-a]pyrimidine-3-sulfonamide is a heterocyclic compound characterized by its imidazole and pyrimidine structures, with a sulfonamide functional group attached at the 3-position of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of various diseases.

Source

The compound can be synthesized from various precursors, including imidazo[1,2-a]pyridine derivatives and sulfonyl chlorides. Its synthesis has been explored in several studies, indicating its versatility and relevance in drug design.

Classification

Imidazo[1,2-a]pyrimidine-3-sulfonamide belongs to the class of sulfonamides, which are known for their antibacterial properties. It also falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structures.

Synthesis Analysis

Methods

Synthesis of imidazo[1,2-a]pyrimidine-3-sulfonamide typically involves multi-step reactions. One notable method includes the use of Lewis acids to facilitate the formation of the sulfonamide bond.

Technical Details

  1. Starting Materials: Commonly used starting materials include imidazo[1,2-a]pyridine and a sulfonyl chloride.
  2. Reaction Conditions: The reactions often require specific conditions such as controlled temperature and the presence of solvents like dichloromethane or acetonitrile.
  3. Purification: Post-reaction purification is typically achieved through column chromatography or recrystallization to isolate the desired product.
Molecular Structure Analysis

Structure

The molecular structure of imidazo[1,2-a]pyrimidine-3-sulfonamide consists of:

  • An imidazole ring fused with a pyrimidine ring.
  • A sulfonamide group (-SO2NH2) attached to the pyrimidine.

Data

  • Molecular Formula: C₇H₈N₄O₂S
  • Molecular Weight: Approximately 200.23 g/mol
  • Melting Point: The compound typically exhibits a melting point range between 198°C and 201°C.
Chemical Reactions Analysis

Reactions

Imidazo[1,2-a]pyrimidine-3-sulfonamide can participate in various chemical reactions:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by amines or alcohols to form new derivatives.
  • Acylation Reactions: The nitrogen atoms in the imidazole or pyrimidine rings can be acylated to enhance biological activity.

Technical Details

These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent choice) to improve yields and selectivity.

Mechanism of Action

Process

The mechanism of action for imidazo[1,2-a]pyrimidine-3-sulfonamide involves its interaction with biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes related to bacterial growth or inflammation pathways.
  • Receptor Modulation: It has been shown to modulate receptors such as TRPM8, which plays a role in pain sensation and thermoregulation.

Data

In vitro studies have demonstrated that certain derivatives exhibit significant anti-mycobacterial activity with minimal inhibitory concentrations (MIC) as low as 0.05 μg/mL against Mycobacterium tuberculosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the sulfonyl group.
Applications

Scientific Uses

Imidazo[1,2-a]pyrimidine-3-sulfonamide is primarily investigated for its:

  • Antimicrobial Activity: Particularly against resistant strains of bacteria.
  • Anti-inflammatory Properties: Potential use in treating inflammatory diseases due to its ability to modulate pain pathways.
  • Drug Development: Serves as a scaffold for designing new therapeutic agents targeting various diseases, including cancer and infectious diseases .
Introduction to Imidazo[1,2-a]pyrimidine-3-sulfonamide

Nomenclature and Structural Characteristics of Imidazo[1,2-a]pyrimidine-3-sulfonamide

Imidazo[1,2-a]pyrimidine-3-sulfonamide is a nitrogen-bridged bicyclic heterocycle characterized by fusion between the 4- and 5-positions of imidazole and the 2- and 3-positions of pyrimidine. The sulfonamide group (-SO₂NH₂) is attached at the 3-position of the imidazo[1,2-a]pyrimidine scaffold, conferring distinctive electronic properties and hydrogen-bonding capabilities. Its molecular formula is C₆H₆N₄O₂S, with a molecular weight of 198.21 g/mol [5]. Key structural features include:

  • Aromatic System: The core exhibits planar aromaticity due to π-electron delocalization across the fused ring system, confirmed by X-ray crystallography in analogues [9].
  • Tautomerism: The scaffold supports prototropic tautomerism, allowing hydrogen migration between N1 and N2 positions, which influences electron distribution [4].
  • Sulfonamide Geometry: The S-N bond length averages 1.62 Å, with tetrahedral geometry around sulfur, facilitating interactions with biological targets [4] [9].

Table 1: Fundamental Chemical Descriptors

PropertyValue
Systematic IUPAC NameImidazo[1,2-a]pyrimidine-3-sulfonamide
Molecular FormulaC₆H₆N₄O₂S
Molecular Weight198.21 g/mol
SMILES StringC1=CN2C(=CN=C2N=C1)S(=O)(=O)N
Hydrogen Bond Donors2 (sulfonamide NH₂)
Hydrogen Bond Acceptors4 (sulfonyl O, ring N)
Topological Polar Surface Area103 Ų

Computational studies using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level reveal a dipole moment of 5.2 Debye, indicating significant polarity. Frontier molecular orbital analysis shows a HOMO-LUMO energy gap of 3.8 eV, suggesting moderate chemical reactivity [4] [5]. The sulfonamide group adopts a conformation where nitrogen lone pairs align antiperiplanar to sulfur-oxygen bonds, optimizing hydrogen-bond acceptor capacity [9].

Historical Development of Sulfonamide-Containing Heterocycles in Medicinal Chemistry

Sulfonamide-containing heterocycles have evolved from early antibacterial agents to targeted therapeutics, driven by strategic molecular hybridization:

  • First Generation (1930s–1950s): The discovery of Prontosil (1935) initiated the sulfonamide antibiotic era. Subsequent development focused on simple aryl sulfonamides like sulfathiazole, which inhibited dihydropteroate synthase (DHPS) [2].
  • Second Generation (1960s–1990s): Research shifted toward heterocyclic integration to enhance pharmacokinetics and target diversity. Notable milestones include:
  • Acetazolamide (1953): Carbonic anhydrase inhibitor incorporating a thiadiazole-sulfonamide motif.
  • Sulpiride (1968): Antipsychotic with a pyrrolidine-sulfonamide core.
  • Third Generation (2000s–Present): Rational design produced fused bicyclic sulfonamides. Imidazo[1,2-a]pyrimidine-3-sulfonamide emerged from efforts to optimize physicochemical properties while retaining target affinity. Patent US4731446A (1988) first documented synthetic routes to imidazo[1,2-a]pyrimidine sulfonyl chlorides, enabling sulfonamide derivatization [9].

Table 2: Evolution of Key Sulfonamide Hybrids

EraPrototype CompoundTherapeutic ApplicationHeterocyclic Innovation
1930sProntosilAntibacterialNone (azo dye)
1950sAcetazolamideDiuretic/CA inhibitor1,3,4-Thiadiazole
1980sSulpirideAntipsychoticPyrrolidine
2000sTelacebec (Q203)Antitubercular (Phase II)Imidazo[1,2-a]pyridine amide
2020sImidazo[1,2-a]pyrimidine-3-sulfonamideBroad-spectrum agentImidazo[1,2-a]pyrimidine

The scaffold’s development leveraged scaffold-hopping from imidazo[1,2-a]pyridine, where nitrogen insertion at the 5-position enhanced aqueous solubility (e.g., logP reduction from 2.8 to 1.9) without compromising target engagement [8] [10].

Significance of the Imidazo[1,2-a]pyrimidine Scaffold in Drug Discovery

Antitubercular Applications

Imidazo[1,2-a]pyrimidine derivatives exhibit potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. Hybridization strategies linking the sulfonamide to 1,2,3-triazoles via imine bridges yield compounds with MIC values as low as 6.75 µM (e.g., compound P15). This surpasses first-line agents like isoniazid against certain MDR isolates [10]. Mechanisms include:

  • QcrB Inhibition: Analogous to telacebec (Q203), the scaffold disrupts cytochrome bcc complex activity, halting oxidative phosphorylation [2].
  • DprE1 Interaction: Molecular docking predicts sulfonamide oxygen atoms forming hydrogen bonds with Asn385 and Lys418 residues of decaprenylphosphoryl-β-D-ribose oxidase [10].

Table 3: Antitubercular Activity of Representative Analogues

CompoundStructureMIC vs. Mtb H37Rv (µM)Target/Mechanism
Telacebec (Q203)Imidazo[1,2-a]pyridine amide0.0006QcrB inhibitor
P15 (Hybrid)Imidazo[1,2-a]pyrimidine-triazole6.75DprE1 inhibition (predicted)
Moraski et al. IPAImidazo[1,2-a]pyridine carboxamide≤0.006Non-replicating Mtb inhibition

SAR studies indicate that electron-withdrawing substituents (e.g., -CF₃) at the 6-position of the pyrimidine ring boost potency by 4-fold, while bulky arylsulfonamides improve microsomal stability [2] [10].

Antiviral and Broader Therapeutic Potential

Recent studies highlight inhibitory activity against viral entry proteins:

  • SARS-CoV-2: Molecular docking demonstrates binding affinity (-9.1 kcal/mol) to human ACE2, competitive with angiotensin II (-9.2 kcal/mol). The sulfonamide NH₂ anchors hydrogen bonds to His345 and Glu329, while the heterocycle engages π-π stacking with Phe40 [4].
  • Hepatitis C: Analogues interfere with NS5A protein function (IC₅₀ ~0.8 µM) by disrupting viral replication complexes [4].

The scaffold’s versatility extends to other therapeutic areas:

  • Lp-PLA₂ Inhibition: 2-Substituted imidazo[1,2-a]pyrimidines show IC₅₀ < 50 nM against lipoprotein-associated phospholipase A2, a target in atherosclerosis [6].
  • Kinase Modulation: Introduction of aminopyridine side chains yields selective CK1ε inhibitors (Kd = 4.2 nM) for circadian rhythm disorders [8].

Physicochemical and ADMET Advantages

The scaffold addresses common limitations of fused bicyclic systems:

  • Solubility: Pyrimidine nitrogen increases cLogP by 0.5–1.0 units versus imidazo[1,2-a]pyridines, enhancing aqueous solubility (>150 µg/mL) [8].
  • Metabolic Stability: Sulfonamide incorporation reduces CYP3A4-mediated oxidation, extending half-life (t₁/₂ > 4 h in human hepatocytes) [6] [10].
  • Drug-Likeness: In silico ADMET predictions for derivatives show high intestinal absorption (HIA > 90%) and blood-brain barrier permeability (logBB > 0.3), supporting CNS applications [4] [10].

Properties

CAS Number

2703774-57-4

Product Name

imidazo[1,2-a]pyrimidine-3-sulfonamide

IUPAC Name

imidazo[1,2-a]pyrimidine-3-sulfonamide

Molecular Formula

C6H6N4O2S

Molecular Weight

198.21 g/mol

InChI

InChI=1S/C6H6N4O2S/c7-13(11,12)5-4-9-6-8-2-1-3-10(5)6/h1-4H,(H2,7,11,12)

InChI Key

JUASJCDLAGUPEG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2N=C1)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.